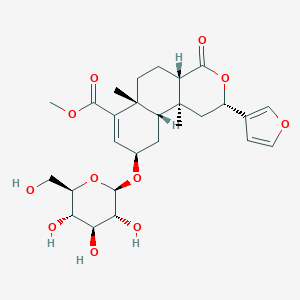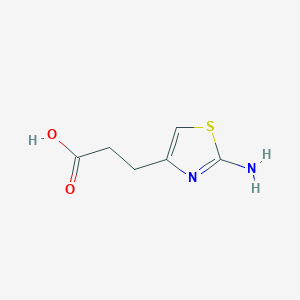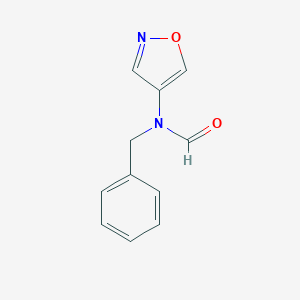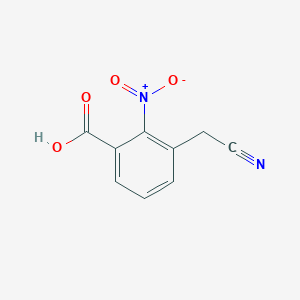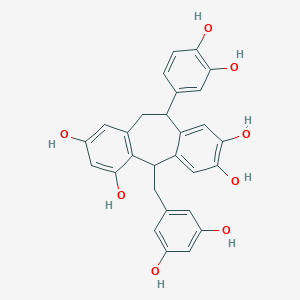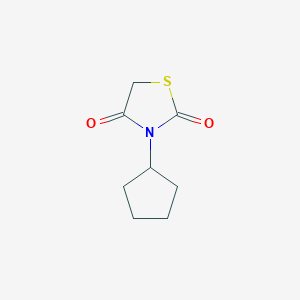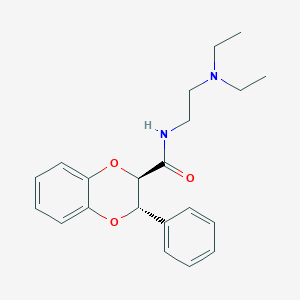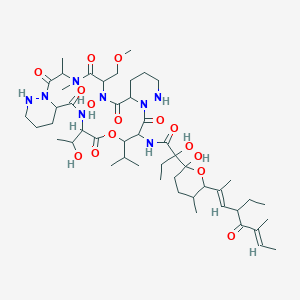
Azinothricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azinothricin is a natural product that was first isolated from Streptomyces species in 1995. It is a macrolide antibiotic that has shown promising results in the treatment of various bacterial infections. Azinothricin has a unique structure that distinguishes it from other macrolides. It has a 16-membered ring that contains an aziridine group, which is responsible for its potent antibacterial activity.
Wissenschaftliche Forschungsanwendungen
Azinothricin: An Innovative Hexadepsipeptide Antibiotic
Azinothricin, identified as a unique hexadepsipeptide antibiotic, was first isolated from the culture filtrate of Streptomyces sp. X-14950. It is distinguished by its 19-membered cyclodepsipeptide ring, consisting of six unusual amino acids and a novel C21 side chain, showing primary activity against Gram-positive microorganisms (Maehr et al., 1986).
Pharmacological Bioactivities of Azinothricin
The azinothricin family includes several cyclic hexadepsipeptides with a range of pharmacological activities, such as antimicrobial, antitumoral, and apoptosis induction properties. Research using a genome mining approach discovered a biosynthetic gene cluster for an azinothricin-like compound in Streptomyces sp. s120, leading to the identification and enhanced production of polyoxyperuin A and its seco acid, showcasing significant Gram-positive antibiotic effects (Kresna et al., 2022).
Synthesis and Medical Applications
The total synthesis of (+)-azinothricin has been achieved, demonstrating its potential as a powerful inhibitor of beta-catenin/TCF4- and E2F-mediated gene transcription, particularly in malignant human colon cancer cells. This synthesis provides valuable insights into the drug's potential for therapeutic applications in cancer treatment (Hale et al., 2009; Hale et al., 2010).
Building Blocks for Antitumor Antibiotics
(R)-2-Hydroxybutyric acid, a crucial building block for the azinothricin family of antitumor antibiotics, has been efficiently produced through a biocatalytic process using Gluconobacter oxydans. This advancement in biotechnology offers a potentially economical and efficient route for producing key components for azinothricin-based antitumor antibiotics (Gao et al., 2012).
Eigenschaften
CAS-Nummer |
101342-90-9 |
|---|---|
Produktname |
Azinothricin |
Molekularformel |
C49H80N8O15 |
Molekulargewicht |
1021.2 g/mol |
IUPAC-Name |
2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+ |
InChI-Schlüssel |
SWYLPIMCJADFNO-QIFPABMSSA-N |
Isomerische SMILES |
CCC(/C=C(\C)/C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)/C(=C/C)/C |
SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Kanonische SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Synonyme |
azinothricin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



